molecular formula C27H23N3O4S B2775887 3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 1114827-98-3

3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2775887
CAS No.: 1114827-98-3
M. Wt: 485.56
InChI Key: QTFUEUWYUQSECZ-UHFFFAOYSA-N
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Description

“3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one” is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one” typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, 5-methyl-2-phenyloxazole, and appropriate thiol reagents. The key steps may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

    Thioether Formation: Introduction of the thioether linkage using thiol reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Thioether-Containing Compounds: Molecules with thioether linkages.

    Phenyl-Oxazole Derivatives: Compounds containing phenyl-oxazole structures.

Uniqueness

The uniqueness of “3-(2,5-dimethoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-22(28-25(34-17)18-9-5-4-6-10-18)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)23-15-19(32-2)13-14-24(23)33-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUEUWYUQSECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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